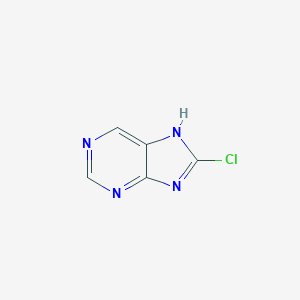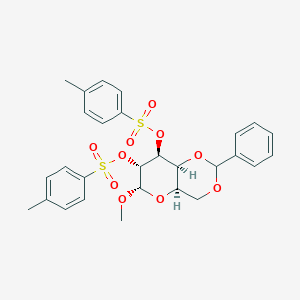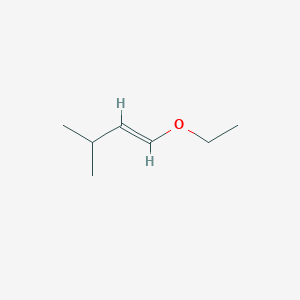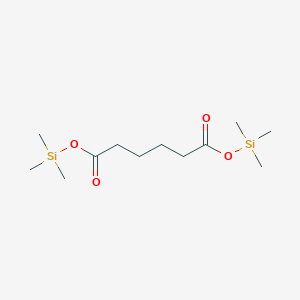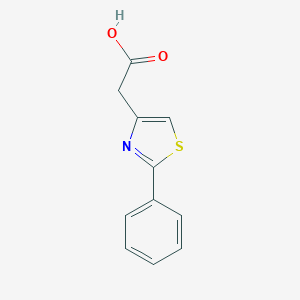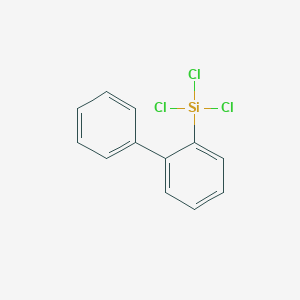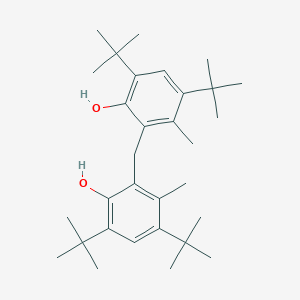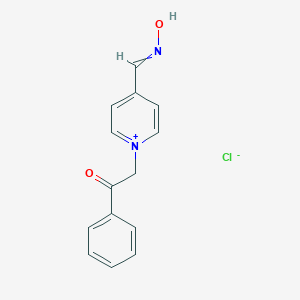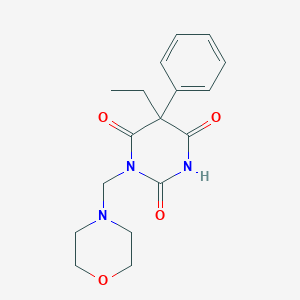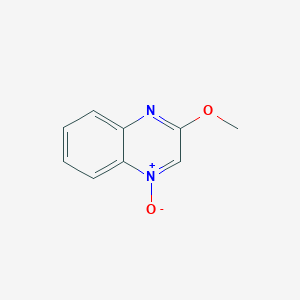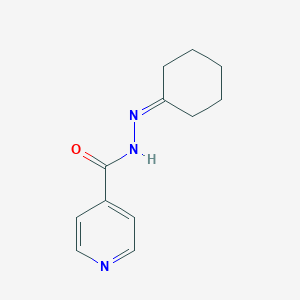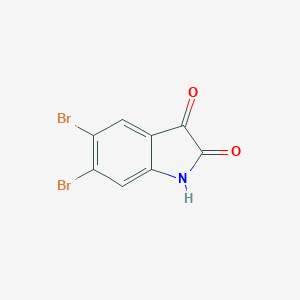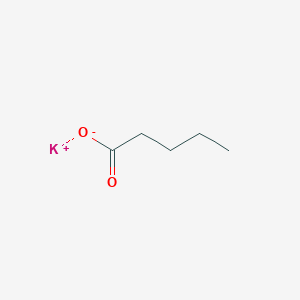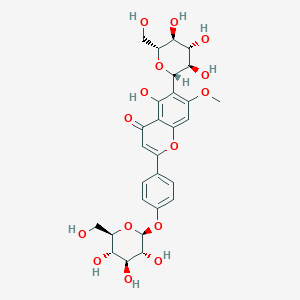
Flavocommelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavocommelin is a natural product that belongs to the class of flavonoids. It is extracted from the roots of the plant, Commelina communis L. Flavocommelin has gained significant attention in recent years due to its broad range of biological activities, which makes it an important compound for various scientific research applications.
Mécanisme D'action
The mechanism of action of Flavocommelin is not fully understood. However, studies have shown that it exerts its biological activities by modulating various cellular signaling pathways. Flavocommelin has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Effets Biochimiques Et Physiologiques
Flavocommelin has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Flavocommelin has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells. Additionally, Flavocommelin has been found to have anti-oxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Flavocommelin in lab experiments is its broad range of biological activities, which makes it an important compound for various scientific research applications. However, one limitation of using Flavocommelin is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on Flavocommelin. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another possible direction is to study its mechanism of action in more detail and to identify the cellular signaling pathways that it modulates. Additionally, future research could focus on developing new synthetic methods for Flavocommelin that could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, Flavocommelin is a natural product that has gained significant attention in recent years due to its broad range of biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant activities. Flavocommelin has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease. While there are some limitations to using Flavocommelin in lab experiments, its broad range of biological activities makes it an important compound for various scientific research applications.
Méthodes De Synthèse
Flavocommelin is extracted from the roots of the plant, Commelina communis L. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various chromatographic techniques, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Applications De Recherche Scientifique
Flavocommelin has been extensively studied for its biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant activities. Flavocommelin has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
16049-42-6 |
|---|---|
Nom du produit |
Flavocommelin |
Formule moléculaire |
C28H32O15 |
Poids moléculaire |
608.5 g/mol |
Nom IUPAC |
5-hydroxy-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-39-14-7-15-18(22(34)19(14)27-25(37)23(35)20(32)16(8-29)42-27)12(31)6-13(41-15)10-2-4-11(5-3-10)40-28-26(38)24(36)21(33)17(9-30)43-28/h2-7,16-17,20-21,23-30,32-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26-,27+,28-/m1/s1 |
Clé InChI |
QLOUGKRWTZAXFE-JFECCKQBSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O |
Synonymes |
flavocommelin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




